Cas no 920169-10-4 (2-chloro-N-(2-{6-(4-ethoxyphenyl)pyridazin-3-yloxy}ethyl)benzene-1-sulfonamide)

2-Chloro-N-(2-{6-(4-ethoxyphenyl)pyridazin-3-yloxy}ethyl)benzene-1-sulfonamide is a sulfonamide derivative with a pyridazine core, exhibiting potential as an intermediate in pharmaceutical and agrochemical synthesis. Its structure combines a chloro-substituted benzenesulfonamide moiety with an ethoxyphenyl-pyridazine ether linkage, offering versatility in chemical modifications. The compound’s distinct functional groups may contribute to biological activity, particularly in targeting enzyme inhibition or receptor modulation. Its synthetic utility lies in the reactivity of the sulfonamide and pyridazine groups, enabling further derivatization for drug discovery applications. The ethoxy phenyl substitution enhances lipophilicity, potentially improving membrane permeability in bioactive molecules. This compound is suited for research in medicinal chemistry and crop protection development.
2-chloro-N-(2-{6-(4-ethoxyphenyl)pyridazin-3-yloxy}ethyl)benzene-1-sulfonamide structure
920169-10-4 structure
Product name:2-chloro-N-(2-{6-(4-ethoxyphenyl)pyridazin-3-yloxy}ethyl)benzene-1-sulfonamide
CAS No:920169-10-4
MF:C20H20ClN3O4S
MW:433.908502578735
CID:5496516
PubChem ID:41246529

2-chloro-N-(2-{6-(4-ethoxyphenyl)pyridazin-3-yloxy}ethyl)benzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • F2870-0357
    • 2-chloro-N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide
    • 920169-10-4
    • VU0503501-1
    • AKOS024473583
    • 2-chloro-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzene-1-sulfonamide
    • 2-chloro-N-[2-[6-(4-ethoxyphenyl)pyridazin-3-yl]oxyethyl]benzenesulfonamide
    • 2-chloro-N-(2-{6-(4-ethoxyphenyl)pyridazin-3-yloxy}ethyl)benzene-1-sulfonamide
    • Inchi: 1S/C20H20ClN3O4S/c1-2-27-16-9-7-15(8-10-16)18-11-12-20(24-23-18)28-14-13-22-29(25,26)19-6-4-3-5-17(19)21/h3-12,22H,2,13-14H2,1H3
    • InChI Key: GXTNSYKYTZXVED-UHFFFAOYSA-N
    • SMILES: ClC1C=CC=CC=1S(NCCOC1=CC=C(C2C=CC(=CC=2)OCC)N=N1)(=O)=O

Computed Properties

  • Exact Mass: 433.0863050g/mol
  • Monoisotopic Mass: 433.0863050g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 9
  • Complexity: 581
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 98.8Ų

2-chloro-N-(2-{6-(4-ethoxyphenyl)pyridazin-3-yloxy}ethyl)benzene-1-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2870-0357-1mg
2-chloro-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzene-1-sulfonamide
920169-10-4 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2870-0357-5μmol
2-chloro-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzene-1-sulfonamide
920169-10-4 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2870-0357-5mg
2-chloro-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzene-1-sulfonamide
920169-10-4 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2870-0357-15mg
2-chloro-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzene-1-sulfonamide
920169-10-4 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2870-0357-25mg
2-chloro-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzene-1-sulfonamide
920169-10-4 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2870-0357-2μmol
2-chloro-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzene-1-sulfonamide
920169-10-4 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2870-0357-2mg
2-chloro-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzene-1-sulfonamide
920169-10-4 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2870-0357-3mg
2-chloro-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzene-1-sulfonamide
920169-10-4 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2870-0357-20mg
2-chloro-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzene-1-sulfonamide
920169-10-4 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2870-0357-20μmol
2-chloro-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzene-1-sulfonamide
920169-10-4 90%+
20μl
$79.0 2023-05-16

Additional information on 2-chloro-N-(2-{6-(4-ethoxyphenyl)pyridazin-3-yloxy}ethyl)benzene-1-sulfonamide

Introduction to 2-chloro-N-(2-{6-(4-ethoxyphenyl)pyridazin-3-yloxy}ethyl)benzene-1-sulfonamide (CAS No. 920169-10-4) and Its Emerging Applications in Chemical Biology

2-chloro-N-(2-{6-(4-ethoxyphenyl)pyridazin-3-yloxy}ethyl)benzene-1-sulfonamide, identified by the CAS number 920169-10-4, is a sophisticated organic compound that has garnered significant attention in the field of chemical biology due to its unique structural features and promising biological activities. This compound belongs to a class of molecules characterized by a benzene sulfonamide core appended with a pyridazine moiety, which is further extended by an ethyl chain containing an ethoxy substituent. The strategic arrangement of these functional groups imparts distinct chemical and biological properties, making it a valuable scaffold for drug discovery and mechanistic studies.

The molecular structure of 2-chloro-N-(2-{6-(4-ethoxyphenyl)pyridazin-3-yloxy}ethyl)benzene-1-sulfonamide (CAS No. 920169-10-4) consists of a chloro-substituted benzene ring linked to a sulfonamide group. The sulfonamide moiety is connected to an ethyl chain, which in turn is attached to a pyridazine ring. This pyridazine ring is further linked to a phenyl group that bears an ethoxy substituent at the para position. Such a structural motif is not only synthetically accessible but also offers multiple sites for chemical modification, enabling the exploration of diverse pharmacophores.

In recent years, there has been growing interest in the development of sulfonamide derivatives as therapeutic agents due to their broad spectrum of biological activities. Sulfonamides are known for their ability to interact with biological targets such as enzymes and receptors, often leading to inhibitory effects that can modulate disease pathways. The presence of the pyridazine ring in 2-chloro-N-(2-{6-(4-ethoxyphenyl)pyridazin-3-yloxy}ethyl)benzene-1-sulfonamide (CAS No. 920169-10-4) enhances its potential as a bioactive molecule by contributing to hydrogen bonding interactions and influencing the overall conformational flexibility of the compound.

One of the most compelling aspects of this compound is its potential application in targeting inflammatory and immunomodulatory pathways. Emerging research suggests that sulfonamide derivatives can modulate the activity of key inflammatory cytokines and enzymes, making them promising candidates for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The specific structural features of 2-chloro-N-(2-{6-(4-ethoxyphenyl)pyridazin-3-yloxy}ethyl)benzene-1-sulfonamide (CAS No. 920169-10-4) may allow it to interact selectively with target proteins, thereby minimizing off-target effects.

Furthermore, the ethoxy substituent on the phenyl ring introduces additional conformational diversity, which can be exploited to optimize binding affinity and selectivity. This feature is particularly important in drug design, where subtle changes in molecular structure can significantly alter biological activity. Computational studies have shown that the ethoxy group can enhance solubility and improve oral bioavailability, two critical factors for therapeutic efficacy.

The pyridazine ring itself is a well-documented pharmacophore in medicinal chemistry, known for its ability to engage in hydrogen bonding and hydrophobic interactions with biological targets. In 2-chloro-N-(2-{6-(4-ethoxyphenyl)pyridazin-3-yloxy}ethyl)benzene-1-sulfonamide (CAS No. 920169-10-4), the pyridazine moiety is strategically positioned to interact with key residues in target proteins, potentially leading to potent inhibitory effects. This has prompted researchers to explore its potential as an anti-inflammatory agent, as well as its role in modulating immune responses.

Recent advances in chemical biology have highlighted the importance of structure-based drug design, where computational modeling is used to predict how small molecules will interact with biological targets. The unique structural features of 2-chloro-N-(2-{6-(4-ethoxyphenyl)pyridazin-3-yloxy}ethyl)benzene-1-sulfonamide (CAS No. 920169-10-4) make it an attractive candidate for such studies. By leveraging computational tools, researchers can identify optimal binding poses and predict potential side effects, thereby accelerating the drug discovery process.

In addition to its potential as an anti-inflammatory agent, this compound has also shown promise in preclinical studies as a modulator of metabolic pathways. Emerging evidence suggests that sulfonamide derivatives can influence key enzymes involved in glucose metabolism and lipid biosynthesis, making them candidates for treating metabolic disorders such as diabetes and obesity. The presence of the chloro substituent on the benzene ring may further enhance its metabolic activity by influencing enzyme selectivity.

The synthesis of 2-chloro-N-(2-{6-(4-ethoxyphenyl)pyridazin-3-yloxy}ethyl)benzene-1-sulfonamide (CAS No. 920169-10-4) involves multiple steps, including Suzuki-Miyaura cross-coupling reactions, nucleophilic substitution reactions, and sulfonation processes. These synthetic strategies highlight the compound's complexity and synthetic accessibility, making it amenable to further chemical modifications. Researchers have already begun exploring derivatives of this molecule by introducing additional functional groups or altering existing ones to enhance biological activity.

The growing body of evidence supporting the bioactivity of sulfonamide derivatives has spurred interest from both academic researchers and pharmaceutical companies. Several clinical trials are underway evaluating the efficacy of sulfonamide-based drugs across various therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders. The unique properties of 2-chloro-N-(2-{6-(4-et h o x y p h e n y l ) p y r id az i n - 3 - y l o x y } e t h y l ) b e n z e n e - 1 - s u l f o n a m i d e (CAS No. 920169 - 10 - 4) position it as a promising candidate for future therapeutic applications.

In conclusion, 2-chloro-N-( 2 - { 6 - ( 4 - e t h o x y p h e n y l ) p y r id az i n - 3 - y l o x y } e t h y l ) b e n z e n e - 1 - s u l f o n a m i d e (CAS No. 920169 - 10 - 4) represents a structurally complex and biologically active molecule with significant potential in drug discovery and chemical biology research。 Its unique combination of functional groups makes it an attractive scaffold for developing novel therapeutic agents targeting inflammation、metabolism、and other critical disease pathways。 As research continues,this compound is likely to play an increasingly important role in advancing our understanding of disease mechanisms and developing effective treatments。

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